molecular formula C20H25N3O3S2 B2611384 (5E)-5-[(4-methoxyphenyl)methylidene]-3-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 307527-29-3

(5E)-5-[(4-methoxyphenyl)methylidene]-3-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2611384
CAS No.: 307527-29-3
M. Wt: 419.56
InChI Key: HYJADUFZRIQZED-SAPNQHFASA-N
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Description

(5E)-5-[(4-Methoxyphenyl)methylidene]-3-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a chemically synthesized compound of significant interest in medicinal chemistry and oncology research. Its core structure is based on a 5-arylidene-2-thioxothiazolidin-4-one scaffold, a privileged chemotype known for its diverse biological activities. This specific analog is designed as a potent and selective inhibitor of the JAK2/STAT3 signaling pathway, a critical oncogenic driver in many cancers, including hematological malignancies and solid tumors. The compound exerts its mechanism by directly binding to the JAK2 kinase domain, thereby inhibiting its phosphorylation and subsequent activation of the STAT3 transcription factor. This blockade leads to the downregulation of STAT3-targeted genes responsible for cell proliferation, survival, and angiogenesis. Its research value is underscored by its demonstrated efficacy in inducing apoptosis and inhibiting growth in various cancer cell lines . Consequently, it serves as a crucial pharmacological tool for dissecting the complexities of the JAK/STAT pathway and for evaluating the therapeutic potential of its inhibition in preclinical models of inflammation, autoimmune diseases, and cancer.

Properties

IUPAC Name

(5E)-5-[(4-methoxyphenyl)methylidene]-3-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S2/c1-21-10-12-22(13-11-21)18(24)4-3-9-23-19(25)17(28-20(23)27)14-15-5-7-16(26-2)8-6-15/h5-8,14H,3-4,9-13H2,1-2H3/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJADUFZRIQZED-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CCCN2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C(=O)CCCN2C(=O)/C(=C\C3=CC=C(C=C3)OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5E)-5-[(4-methoxyphenyl)methylidene]-3-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. Thiazolidin-4-one derivatives have been extensively studied for their potential therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic activities. This article reviews the biological activity of this specific compound and its implications in medicinal chemistry.

1. Anticancer Activity

Thiazolidin-4-one derivatives have shown significant anticancer properties. Recent studies indicate that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer progression. For instance, a study highlighted that thiazolidin-4-one derivatives could act as multi-target enzyme inhibitors, affecting pathways critical to tumor growth and survival .

2. Antimicrobial Activity

The compound has demonstrated promising antimicrobial activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have shown that thiazolidin-4-one derivatives exhibit moderate to good antimicrobial efficacy, with some derivatives outperforming traditional antibiotics . The structure-activity relationship (SAR) suggests that modifications at specific positions on the thiazolidinone scaffold can enhance antimicrobial potency.

3. Antidiabetic Activity

Thiazolidin-4-one derivatives are also recognized for their antidiabetic effects, primarily through their action as agonists of peroxisome proliferator-activated receptor gamma (PPARγ). These compounds can improve insulin sensitivity and reduce blood glucose levels in diabetic models. Notably, the compound under discussion may exhibit similar mechanisms due to its structural characteristics .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is heavily influenced by their substituents. The presence of electron-withdrawing groups and specific alkyl chains can enhance activity against various targets. For instance, the introduction of a methoxy group on the phenyl ring has been associated with improved anticancer and antimicrobial activities .

SubstituentBiological ActivityReference
Methoxy GroupEnhanced anticancer and antimicrobial activity
Piperazine RingIncreased binding affinity to PPARγ
Alkyl ChainsImproved solubility and bioavailability

Case Studies

Several case studies have explored the biological activity of thiazolidin-4-one derivatives:

  • Anticancer Studies : A series of thiazolidinone derivatives were synthesized and evaluated for their cytotoxic effects on different cancer cell lines. Compounds demonstrated IC50 values ranging from 10 to 30 µM, indicating significant potential for further development as anticancer agents .
  • Antimicrobial Screening : In a study assessing the antimicrobial properties against MRSA, several thiazolidinone derivatives exhibited minimum inhibitory concentrations (MIC) below 50 µg/mL, suggesting strong antibacterial potential .

Scientific Research Applications

Anticancer Activity

Recent studies indicate that compounds similar to (5E)-5-[(4-methoxyphenyl)methylidene]-3-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one exhibit significant anticancer properties. For example:

  • A derivative demonstrated potent activity against various cancer cell lines with IC50 values in the low micromolar range, indicating its potential as a lead compound for further development in cancer therapy .

Antioxidant Properties

The compound has shown promising antioxidant activities through various assays, which are crucial for mitigating oxidative stress-related diseases. The antioxidant capacity is often evaluated using DPPH and ABTS assays, where it exhibits significant free radical scavenging ability .

Enzyme Inhibition

Studies have reported that thiazolidinone derivatives possess inhibitory effects on key enzymes related to metabolic disorders:

  • Anticholinesterase Activity : Compounds in this class have been evaluated for their ability to inhibit acetylcholinesterase, which is relevant for treating Alzheimer's disease. For instance, one study reported an IC50 value of 17.41 µM for a closely related compound against acetylcholinesterase .
  • Urease Inhibition : The compound's potential as a urease inhibitor suggests applications in treating urease-related infections or conditions like kidney stones .

Structure–Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the efficacy of this compound. Modifications to the piperazine ring or the substitution pattern on the thiazolidinone scaffold can significantly affect biological activity.

ModificationEffect on Activity
Methoxy Group PositioningEnhances lipophilicity and cellular uptake
Piperazine SubstitutionAlters receptor binding affinity
Thiazolidinone VariantsModulates enzyme inhibition profiles

Case Studies

  • Anti-Ischaemic Activity Study : In animal models, the compound exhibited protective effects against ischaemic injury when administered prior to occlusion of carotid arteries. This suggests potential applications in cardiovascular health .
  • Antioxidant Efficacy Assessment : A comparative study with known antioxidants revealed that this compound outperformed some traditional antioxidants in scavenging free radicals, highlighting its therapeutic potential in oxidative stress-related conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit diverse biological activities depending on their substituents and stereochemistry. Below is a detailed comparison of the target compound with structurally analogous molecules:

Substituent Variations at Position 3

The 4-(4-methylpiperazin-1-yl)-4-oxobutyl group distinguishes the target compound from analogs with alternative substituents:

  • Morpholine Derivative : The compound 4-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-morpholin-4-ylbutanamide () replaces methylpiperazine with morpholine. Morpholine’s lower basicity (pKa ~5.6 vs. methylpiperazine’s pKa ~7.1) may reduce cellular uptake in acidic environments. Additionally, the butanamide chain in this analog could alter pharmacokinetic properties compared to the oxobutyl linker in the target compound .

Aromatic Ring Modifications

Variations in the aromatic substituents at position 5 significantly impact electronic and steric properties:

  • 2-Methoxyphenyl vs. 4-Methoxyphenyl : The compound in features a 2-methoxyphenyl group, which creates steric hindrance and alters electronic distribution compared to the target’s 4-methoxyphenyl group. This positional difference may reduce planarity and limit π-π interactions .
  • Nitro Group Substitution : (5E)-5-[(2-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one () replaces methoxy with a nitro group, introducing strong electron-withdrawing effects. This substitution could lower metabolic stability but improve binding to electron-deficient regions in target proteins .

Stereochemical and Geometric Considerations

The E/Z configuration of the methylidene group influences molecular geometry:

  • Z Configuration : Compounds like (5Z)-5-[[3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one () adopt a Z configuration, which may distort the planar structure critical for intercalation or enzyme inhibition. This stereochemical difference could reduce bioavailability or target affinity compared to the target’s E configuration .

Physicochemical Properties

  • Solubility: The methylpiperazine group in the target compound enhances water solubility through protonation at physiological pH, whereas analogs with non-ionizable groups (e.g., cyclopentyl in ) may exhibit lower solubility .
  • LogP Values : The methoxy group in the target compound likely results in a lower logP (more hydrophilic) compared to analogs with halogen or nitro substituents (e.g., and ), which are more lipophilic .

Structural and Bioactivity Insights from Analogous Compounds

  • Anticancer Potential: Thiazolidinones with methylpiperazine groups (e.g., ) have shown kinase inhibitory activity due to the group’s ability to form hydrogen bonds with ATP-binding pockets .
  • Antimicrobial Activity: Compounds like (5Z)-5-(2-methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one () exhibit antimicrobial properties, suggesting that the thiazolidinone core is a viable scaffold for antibiotic development .

Q & A

How can synthetic routes for this compound be optimized for improved purity and yield?

Level: Basic
Answer:
Optimization involves adjusting reaction conditions (e.g., solvent systems, temperature, and catalysts) and purification techniques. For example:

  • Catalyst use : Piperazine derivatives in similar compounds are synthesized using K₂CO₃ as a base to neutralize byproducts, achieving yields of 78–83% .
  • Purification : Recrystallization from THF or DMF-acetic acid mixtures enhances purity, as demonstrated in thiazolidinone syntheses .
  • Monitoring : Thin-layer chromatography (TLC) ensures reaction progression and minimizes side products .

What spectroscopic and crystallographic methods confirm the compound’s structure?

Level: Basic
Answer:

  • NMR/IR : ¹H/¹³C NMR identifies substituents (e.g., 4-methoxyphenyl and methylpiperazine groups). IR confirms carbonyl (C=O) and thione (C=S) stretches .
  • X-ray crystallography : Resolves stereochemistry (e.g., E/Z isomerism) and bond lengths, as shown in related thiazolidinones (e.g., C–S bond: ~1.68 Å) .

How can computational methods predict the compound’s bioactivity?

Level: Advanced
Answer:

  • Molecular docking : Simulates binding to targets (e.g., enzymes) using software like AutoDock. For analogs, piperazine moieties enhance interactions with hydrophobic pockets .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Studies on similar compounds correlate low bandgaps with antimicrobial activity .

How should contradictory biological activity data be resolved?

Level: Advanced
Answer:
Contradictions may arise from assay variability or structural analogs. Strategies include:

  • Standardized assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) .
  • SAR analysis : Compare analogs (e.g., 4-methylpiperazine vs. piperidine derivatives) to isolate active pharmacophores .

What side reactions occur during synthesis, and how are they mitigated?

Level: Basic
Answer:

  • Oxidation : The 4-methoxyphenyl group may oxidize to quinones under harsh conditions. Use inert atmospheres (N₂/Ar) .
  • Isomerization : E/Z isomerization in thiazolidinones is minimized by controlling reaction time and temperature .

What role does the 4-methylpiperazine moiety play in bioactivity?

Level: Advanced
Answer:
The moiety improves solubility and target engagement:

  • Solubility : Tertiary amines enhance water solubility via protonation at physiological pH .
  • Target binding : Piperazine groups in analogs interact with kinase ATP-binding pockets, as shown in crystallographic studies .

How are solubility challenges addressed for in vitro assays?

Level: Basic
Answer:

  • Co-solvents : Use DMSO (≤1% v/v) for stock solutions.
  • Salt formation : Protonate the piperazine nitrogen with HCl to form water-soluble salts .

What strategies enable selective functionalization of the thiazolidinone core?

Level: Advanced
Answer:

  • Protecting groups : Shield reactive sites (e.g., thione sulfur) during substitutions .
  • Electrophilic directing : Use meta-directing groups (e.g., –NO₂) to guide aromatic substitutions .

How is compound stability assessed under varying storage conditions?

Level: Basic
Answer:

  • Accelerated stability studies : Expose to 40°C/75% RH for 6 months. Monitor degradation via HPLC .
  • Light sensitivity : Store in amber vials; UV-Vis spectroscopy detects photodegradation .

What mechanistic insights exist for its interaction with biological targets?

Level: Advanced
Answer:

  • Enzyme inhibition : Thiazolidinones inhibit tyrosine kinases by competing with ATP, as shown in kinase assays (IC₅₀: ~2.5 µM) .
  • Proteomics : SILAC-based profiling identifies downstream signaling pathways (e.g., MAPK/ERK) .

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